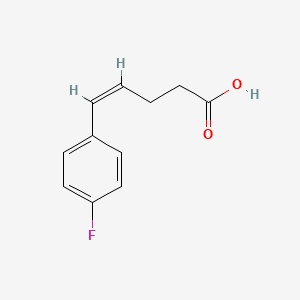
(Z)-5-(4-fluorophenyl)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(4-fluorophenyl)pent-4-enoic acid: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pent-4-enoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(4-fluorophenyl)pent-4-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkyne under catalytic conditions to form the desired product. The reaction conditions often include the use of palladium catalysts and specific ligands to ensure the formation of the (Z)-isomer. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-5-(4-fluorophenyl)pent-4-enoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, lithium aluminum hydride for more selective reductions.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Amino, thiol, or alkoxy-substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-5-(4-fluorophenyl)pent-4-enoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated aromatic compounds with biological targets.
Medicine: In medicine, this compound and its derivatives may exhibit pharmacological properties, making them candidates for drug development. Research into their potential as anti-inflammatory, anticancer, or antimicrobial agents is ongoing.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its incorporation into polymer matrices can enhance the thermal and chemical stability of the resulting materials.
Mécanisme D'action
The mechanism of action of (Z)-5-(4-fluorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
4-Fluorophenol: A fluorinated phenolic compound used as an intermediate in pharmaceutical synthesis.
4-Fluorobenzoic acid: A fluorinated benzoic acid derivative with applications in organic synthesis.
4-Fluorobenzaldehyde: A fluorinated aromatic aldehyde used in the synthesis of various organic compounds.
Uniqueness: The uniqueness of (Z)-5-(4-fluorophenyl)pent-4-enoic acid lies in its specific structural features, such as the (Z)-configuration and the presence of both a fluorinated aromatic ring and an alkenoic acid chain. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11FO2 |
|---|---|
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
(Z)-5-(4-fluorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1- |
Clé InChI |
RFDQZGBDIZQZKE-IWQZZHSRSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\CCC(=O)O)F |
SMILES canonique |
C1=CC(=CC=C1C=CCCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


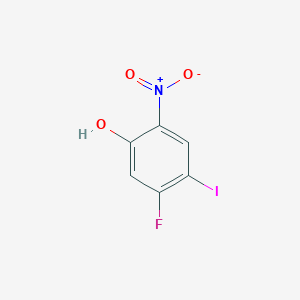
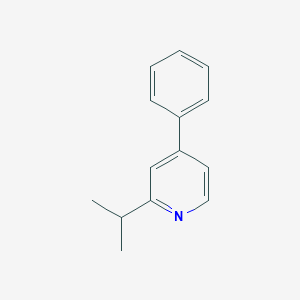
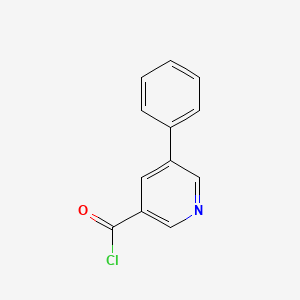
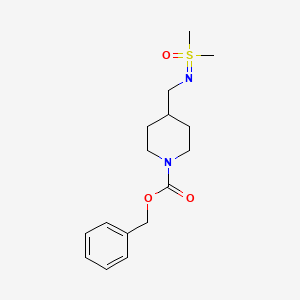
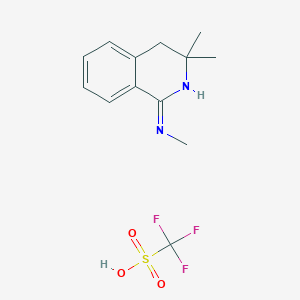
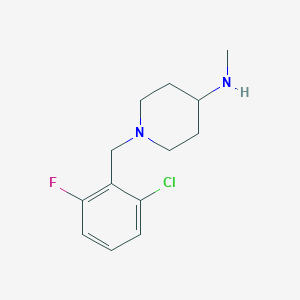
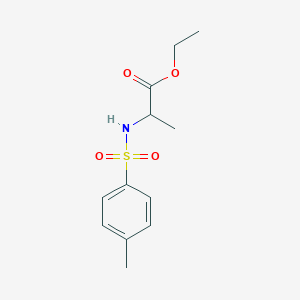
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
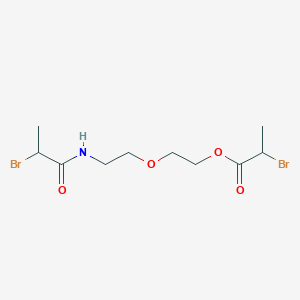
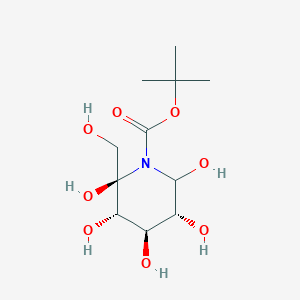
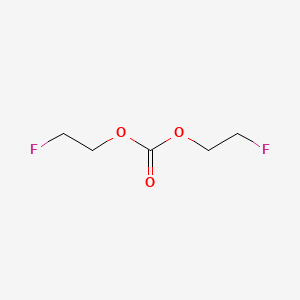
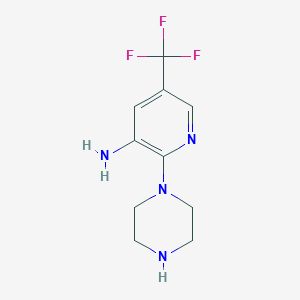
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
